Cas no 56162-38-0 (Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide)

Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide 化学的及び物理的性質
名前と識別子
-
- Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide
- (2S,3S,4S,5R,6R)-6-[2-[(3R,5R,8R,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carb
- Tetrahydro-11-deoxy
- Tetrahydro-11-deoxycortisol 21-Glucuronide
- (3alpha,5beta,9xi)-3,17-Dihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid
- Tetrahydro-11-deoxy Cortisol 21-O-beta-D-Glucuronide
- DTXSID10858453
- 56162-38-0
- (2S,3S,4S,5R,6R)-6-[2-[(3R,5R,8R,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
-
- インチ: InChI=1S/C27H42O10/c1-25-8-5-14(28)11-13(25)3-4-15-16(25)6-9-26(2)17(15)7-10-27(26,35)18(29)12-36-24-21(32)19(30)20(31)22(37-24)23(33)34/h13-17,19-22,24,28,30-32,35H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15-,16?,17+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1
- InChIKey: ZOUIYQYRHDDOIF-JVMSDKPCSA-N
- ほほえんだ: CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O
計算された属性
- せいみつぶんしりょう: 526.27779753g/mol
- どういたいしつりょう: 526.27779753g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 37
- 回転可能化学結合数: 5
- 複雑さ: 912
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 12
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 174Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T293405-2.5mg |
Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide |
56162-38-0 | 2.5mg |
$207.00 | 2023-05-17 | ||
TRC | T293405-25mg |
Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide |
56162-38-0 | 25mg |
$1642.00 | 2023-05-17 | ||
TRC | T293405-100mg |
Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide |
56162-38-0 | 100mg |
$ 9200.00 | 2023-09-06 |
Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide 関連文献
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid glucuronide conjugates
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroidal glycosides Steroid glucuronide conjugates
Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronideに関する追加情報
Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide (CAS No. 56162-38-0): A Comprehensive Overview
Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide, identified by the Chemical Abstracts Service Number (CAS No.) 56162-38-0, is a compound of significant interest in the field of pharmaceutical chemistry and endocrinology. This glucuronide derivative of cortisol has garnered attention due to its unique biochemical properties and potential therapeutic applications. The compound's structure, characterized by the presence of a tetrahydro derivative and a glucuronide moiety, imparts distinct pharmacokinetic and pharmacodynamic characteristics that make it a subject of extensive research.
The synthesis and characterization of Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide involve intricate chemical methodologies that require precise control over reaction conditions and purification techniques. The glucuronidation process, which involves the attachment of a β-D-glucuronide group to the cortisol backbone, is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). These enzymes play a crucial role in the metabolism of various steroids and xenobiotics, making Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide a valuable model compound for studying glucuronidation pathways.
Recent advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled high-resolution structural elucidation of Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide. These techniques have revealed detailed insights into the conformational dynamics and binding interactions of the compound with biological targets. The glucuronide moiety significantly alters the solubility and stability of cortisol, which is critical for its formulation as an active pharmaceutical ingredient (API).
The pharmacological profile of Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide has been extensively studied in preclinical models. Research indicates that this compound exhibits modulatory effects on cortisol receptor binding and metabolic pathways. Unlike unmodified cortisol, which has a short half-life due to rapid metabolism, the glucuronide derivative demonstrates prolonged bioavailability. This extended duration of action makes it a promising candidate for treating endocrine disorders characterized by cortisol dysregulation.
One of the most compelling aspects of Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide is its potential in developing targeted therapies for metabolic syndrome. Studies have shown that this compound can enhance insulin sensitivity in vitro and in vivo models. The glucuronide group facilitates renal excretion while reducing systemic absorption, thereby minimizing side effects associated with high cortisol levels. This balance between efficacy and safety positions Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide as a lead compound for further drug development.
The role of glucuronidation in drug metabolism has been further highlighted by research on UDP-glucuronosyltransferase isoforms. For instance, UGT2B17 has been implicated in the glucuronidation of various steroids, including cortisol derivatives. Understanding the substrate specificity and catalytic efficiency of these enzymes is crucial for optimizing the synthesis and pharmacological activity of compounds like Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide. Genetic variations in UGT2B17 have been associated with altered drug responses, emphasizing the importance of individualized medicine approaches.
In clinical settings, the therapeutic potential of Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide is being explored for conditions such as Cushing's syndrome and adrenal insufficiency. The compound's ability to modulate cortisol levels without significant mineralocorticoid activity makes it an attractive alternative to traditional corticosteroids. Clinical trials are underway to evaluate its efficacy in reducing hypercortisolism while maintaining physiological cortisol homeostasis.
The development of novel synthetic routes for Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide has been a focus of recent research efforts. Catalytic methods involving biocatalysts such as engineered UGTs offer sustainable alternatives to traditional chemical synthesis. These biocatalytic approaches not only improve yield but also reduce environmental impact by minimizing waste generation. Such innovations align with global trends toward green chemistry principles.
The future direction of research on Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide includes exploring its role in neuroendocrine interactions. Preliminary studies suggest that this compound may influence central nervous system pathways involved in stress response regulation. By targeting both peripheral and central mechanisms, Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide could offer multifaceted therapeutic benefits.
In conclusion, Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucoronide (CAS No. 56162-38-0) represents a significant advancement in steroid chemistry with broad implications for therapeutic applications. Its unique structural features, combined with its favorable pharmacokinetic profile, make it a promising candidate for treating endocrine disorders. As research continues to uncover new insights into its mechanism of action, this compound is poised to play a pivotal role in future medical treatments.
56162-38-0 (Tetrahydro-11-deoxy Cortisol 21-O-β-D-Glucuronide) 関連製品
- 3602-09-3(b-D-Glucopyranosiduronic acid, (3a,5b)-17-oxoandrostan-3-yl)
- 1852-43-3(b-D-Glucopyranosiduronic acid, (3a,5a)-17-oxoandrostan-3-yl)
- 307553-27-1(4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine)
- 165317-79-3(4-(4-Chlorophenyl)-3-cyclohexene-1-carboxylic Acid)
- 910228-13-6((2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate)
- 2648998-99-4(3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole)
- 1227587-03-2(6-Amino-2-methylpyridine-3-acetonitrile)
- 1346707-69-4(Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate)
- 2137729-34-9(3-Furancarboxylic acid, 2-cyclobutyl-5-(1-methylethyl)-)
- 57357-84-3([1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride)




